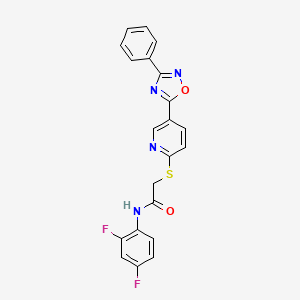

N-(2,4-difluorophenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

N-(2,4-difluorophenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a heterocyclic acetamide derivative characterized by a 2,4-difluorophenyl moiety, a pyridine-thioether linkage, and a 1,2,4-oxadiazol-5-yl substituent. The compound’s structure integrates fluorine atoms for enhanced lipophilicity and metabolic stability, a pyridine ring for π-π stacking interactions, and the oxadiazole ring, which is known for its electron-withdrawing properties and role in bioisosteric replacement . Such structural features are commonly leveraged in medicinal chemistry for targeting enzymes or receptors, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N4O2S/c22-15-7-8-17(16(23)10-15)25-18(28)12-30-19-9-6-14(11-24-19)21-26-20(27-29-21)13-4-2-1-3-5-13/h1-11H,12H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVYZIYAOVBPIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 462.5 g/mol. The compound features a thioacetamide linkage and an oxadiazole moiety, which are critical for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

- Reactions of Precursors : Specific precursors are reacted under controlled conditions.

- Monitoring Techniques : Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm product formation and purity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes the IC50 values against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 1.9 | |

| HepG2 (Liver Cancer) | 5.4 | |

| HT-29 (Colon Cancer) | 6.5 | |

| HGF-1 (Normal Cell Line) | 13.51 |

These results indicate that the compound is particularly effective against breast cancer cells compared to normal cells, suggesting a promising therapeutic index.

The mechanism by which this compound exerts its anticancer effects involves:

- Induction of Apoptosis : The compound has been shown to induce apoptosis through the caspase pathway.

- Cell Cycle Arrest : It affects the cell cycle progression in cancer cells, leading to inhibited proliferation.

Other Pharmacological Activities

In addition to its anticancer properties, the compound may exhibit other biological activities:

- Antioxidant Activity : Preliminary tests suggest potential antioxidant effects.

- Antibacterial Properties : Similar compounds in the thioacetamide class have shown activity against Gram-negative bacteria.

Case Studies

A recent study evaluated the in vivo efficacy of this compound in mice models with induced tumors. The compound significantly reduced tumor size compared to control groups treated with standard chemotherapeutics like 5-fluorouracil.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the aryl substituents, heterocyclic cores, and sulfur-containing linkages. Below is a detailed comparison with key derivatives:

Substituent Variations on the Aryl Group

- N-(4-fluorophenyl) analogs: 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS: 561295-12-3) replaces the 2,4-difluorophenyl group with a mono-fluorophenyl moiety. The reduced fluorine content decreases lipophilicity (clogP: ~3.2 vs. N-(3-chloro-4-fluorophenyl) analogs (e.g., CAS: 618415-13-7) introduce a chloro substituent, which may enhance halogen bonding but reduce metabolic stability due to increased molecular weight .

Heterocyclic Core Modifications

- 1,2,4-Triazole derivatives :

- N-(2,4-dimethoxyphenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 477330-98-6) substitutes the oxadiazole with a triazole ring. Triazoles offer improved solubility but weaker electron-withdrawing effects, which may reduce binding affinity to targets requiring strong dipole interactions .

- Thieno[2,3-d]pyrimidin derivatives: N-(2,4-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS: 577962-34-6) replaces the oxadiazole-pyridine system with a fused thienopyrimidinone core.

Pharmacological Implications

- Oxadiazole vs. Triazole : Oxadiazole-containing compounds (e.g., the target compound) exhibit higher metabolic stability compared to triazole analogs due to resistance to oxidative degradation .

- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound provides optimal balance between lipophilicity and bioavailability compared to mono-fluoro (e.g., CAS: 561295-12-3) or non-fluorinated analogs .

Structural and Pharmacokinetic Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.